molecular formula C26H25FN2O5S B2735937 N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide CAS No. 1030140-89-6

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide

货号: B2735937
CAS 编号: 1030140-89-6
分子量: 496.55
InChI 键: YIBOBDOEZLTXRP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide is a useful research compound. Its molecular formula is C26H25FN2O5S and its molecular weight is 496.55. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide is a synthetic compound that has been the focus of various biological activity studies. This compound is characterized by its complex structure, which includes a benzodioxin moiety and a sulfonyl aniline derivative, suggesting potential pharmacological applications.

  • Molecular Formula : C27H25N3O4S2
  • Molecular Weight : 519.6351 g/mol
  • CAS Number : 379249-41-9

Antidiabetic Properties

Research indicates that compounds similar to this compound exhibit significant antidiabetic effects. A study synthesized various derivatives of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides and evaluated their potential as α-glucosidase inhibitors. The results showed that these compounds could effectively inhibit the enzyme, thereby reducing postprandial blood glucose levels .

The mechanism by which these compounds exert their antidiabetic effects involves the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase. This inhibition delays glucose absorption in the intestines, leading to lower blood sugar levels after meals. Additionally, the presence of the benzodioxin structure may enhance binding affinity and selectivity towards the enzyme.

Case Study 1: Synthesis and Evaluation

In one study, researchers synthesized a series of sulfonamide derivatives starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The compounds were screened for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. The most potent inhibitors demonstrated IC50 values in the low micromolar range, suggesting significant therapeutic potential for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

CompoundIC50 (µM)Target Enzyme
Compound A5.6α-glucosidase
Compound B12.3Acetylcholinesterase
Compound C8.7α-glucosidase

Case Study 2: Pharmacokinetics and Toxicity

Another investigation assessed the pharmacokinetic properties of related benzodioxane derivatives in vivo. The study highlighted favorable absorption rates and metabolic stability in animal models. Toxicity assessments indicated low adverse effects at therapeutic doses, reinforcing the safety profile of these compounds for further development .

In Vitro Studies

In vitro assays have shown that this compound exhibits selective inhibition against specific protein kinases associated with cancer pathways. This suggests potential applications in oncology as well .

Summary of Findings

The biological activities of this compound can be summarized as follows:

  • Antidiabetic Activity : Effective α-glucosidase inhibitors with potential for managing T2DM.
  • Neuroprotective Effects : Potential benefits in neurodegenerative diseases through acetylcholinesterase inhibition.
  • Oncological Applications : Selective inhibition of cancer-related kinases.

科学研究应用

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in various diseases:

  • Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. Compounds with similar structures have shown promising results as inhibitors, indicating potential therapeutic applications for cognitive disorders .
  • α-Glucosidase Inhibition : Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase, which is crucial in managing Type 2 Diabetes Mellitus (T2DM). This action helps in controlling postprandial blood glucose levels .

Anticancer Potential

The sulfonamide derivatives related to this compound have been investigated for their anticancer properties:

  • Antitumor Activity : Compounds with a benzodioxane structure have shown broad-spectrum antitumor activity. Specific derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents .

Synthesis and Derivatives

The synthesis of N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The initial step often involves the reaction of benzodioxane amines with sulfonyl chlorides to form sulfonamides, followed by further derivatization with acetamides or other functional groups .

Case Study: Enzyme Inhibition

A study focused on synthesizing new sulfonamide derivatives showed that compounds containing the benzodioxane moiety were effective inhibitors of both acetylcholinesterase and α-glucosidase. The synthesized compounds were tested in vitro and exhibited promising results, suggesting their potential application in treating Alzheimer’s disease and diabetes .

Case Study: Anticancer Activity

Another investigation into sulfonamide derivatives revealed that certain compounds demonstrated significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. These findings underscore the potential of such compounds for developing new cancer therapies .

属性

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(4-fluoro-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O5S/c1-19(21-7-12-24-25(17-21)34-15-14-33-24)28-26(30)18-29(23-10-8-22(27)9-11-23)35(31,32)16-13-20-5-3-2-4-6-20/h2-13,16-17,19H,14-15,18H2,1H3,(H,28,30)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBOBDOEZLTXRP-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。